methyl5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate
Description
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate (CAS: EN300-6759220) is a fluorinated aromatic ester with the molecular formula C₈H₅ClF₂O₄S and a molecular weight of 270.64 g/mol . This compound features a benzoate core substituted with chlorine (position 5), fluorine (position 4), and a fluorosulfonyl group (position 2). The fluorosulfonyl moiety (–SO₂F) is highly reactive, enabling its use as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. Its physicochemical properties, such as electrophilicity and stability, are influenced by the electron-withdrawing effects of the substituents.
Properties
IUPAC Name |
methyl 5-chloro-4-fluoro-2-fluorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O4S/c1-15-8(12)4-2-5(9)6(10)3-7(4)16(11,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCVAIRKBROUDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1S(=O)(=O)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate typically involves the esterification of 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoic acid with methanol in the presence of a suitable catalyst . The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The fluorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The benzoate core can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for reducing the fluorosulfonyl group.
Oxidation: Potassium permanganate in acidic or basic medium can be used for oxidizing the benzoate core.
Major Products
Substitution: Products include derivatives with different halogens or functional groups.
Reduction: The major product is the corresponding sulfonyl derivative.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool in biochemical research for studying enzyme mechanisms and protein functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Ethyl 2-(Chlorosulfonyl)-4-Fluoro-5-Methoxybenzoate (CAS: 1375472-83-5)
- Key Differences :
- Ester Group : Ethyl ester (vs. methyl in the target compound).
- Substituents : Methoxy (position 5) and chlorosulfonyl (–SO₂Cl) (position 2).
- Reactivity : The chlorosulfonyl group is less reactive toward nucleophilic substitution compared to fluorosulfonyl (–SO₂F), which is more electronegative and a better leaving group .
- Applications : Likely used in sulfonamide synthesis, but with slower reaction kinetics than fluorosulfonyl analogs.
Methyl 2-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}Benzoate
- Key Differences: Core Structure: Pyridinyl sulfanyl group replaces the fluorosulfonyl moiety. Substituents: Trifluoromethyl (–CF₃) on the pyridine ring. Applications: Likely used in kinase inhibitors or herbicides due to the pyridine-thioether linkage.
Comparison with Benzamide Derivatives
describes sulfamoyl benzamide derivatives (e.g., compounds 51–55 ) with triazine rings and benzylthio groups.
| Compound ID | Substituents (Triazine Ring) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 51 | 3-Fluorophenyl | 266–268 | Sulfamoyl, Benzylthio |
| 52 | 4-Trifluoromethylphenyl | 277–279 | Sulfamoyl, Benzylthio |
| 53 | 4-Methoxyphenyl | 255–258 | Sulfamoyl, Benzylthio |
| 54 | 3-Methoxyphenyl | 237–239 | Sulfamoyl, Benzylthio |
Comparison with Simpler Benzoate Esters
Methyl Benzoate, Benzyl Benzoate, and Hexyl Benzoate
- Natural Occurrence : Found in plants (e.g., Filipendula ulmaria) with pleasant odors (e.g., almond, cananga-like) .
- Key Differences :
- Substituents : Lack halogen or sulfonyl groups.
- Applications : Used in fragrances, food additives, or acaricides (e.g., benzyl benzoate).
- Reactivity : Less reactive than the target compound due to the absence of electronegative substituents.
Biological Activity
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate is a compound of increasing interest in medicinal chemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate features a benzoate ester structure with a chloro group, a fluorine atom, and a fluorosulfonyl group. This unique combination contributes to its reactivity and biological activity. The molecular formula is .
The biological activity of this compound primarily revolves around its interactions with enzymes and proteins:
- Enzyme Inhibition : Methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate acts as an enzyme inhibitor by forming covalent bonds with active site residues, leading to irreversible inhibition of target enzymes. This mechanism is particularly relevant in the context of drug development for various diseases.
- Protein Interactions : Beyond covalent interactions, the compound can also engage in non-covalent interactions with proteins, influencing their stability and function. This dual mode of action enhances its potential therapeutic applications.
Enzyme Inhibition Studies
Research has shown that methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate exhibits potent inhibitory effects on specific enzymes. For instance, studies indicate that it can inhibit carbonic anhydrases (CAs), which are crucial for various physiological processes including respiration and acid-base balance. The compound has been characterized as a high-affinity inhibitor, with binding affinities measured in nanomolar ranges .
Case Studies
- Inhibition of Carbonic Anhydrase IX : A study demonstrated that methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate binds selectively to CA IX, displaying a dissociation constant () of approximately 0.12 nM. This high affinity suggests its potential as a therapeutic agent in cancer treatment, where CA IX is often overexpressed .
- Antimicrobial Activity : Preliminary investigations have indicated that this compound may possess antimicrobial properties, although further studies are needed to elucidate its efficacy against specific pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique properties of methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-chloro-2-(fluorosulfonyl)benzoate | Different position of chloro group | |
| Methyl 2-chloro-4-fluoro-5-(fluorosulfonyl)benzoate | Contains two fluorine atoms | |
| Methyl 5-chloro-2-(sulfonamido)benzoate | Features a sulfonamide group instead of fluorosulfonyl |
The presence of both chloro and fluorosulfonyl groups in methyl 5-chloro-4-fluoro-2-(fluorosulfonyl)benzoate enhances its reactivity compared to other similar compounds, making it a valuable candidate for further research in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
